molecular formula C20H22N4O B2784740 2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2310128-43-7

2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2784740
CAS No.: 2310128-43-7
M. Wt: 334.423
InChI Key: PNECCPWUMIILBN-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethan-1-one is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the pyrazole and indole groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with pyrazole and indole groups. Examples include:

  • 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
  • 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzimidazol-1-yl)ethan-1-one

Uniqueness

What sets 2-(1H-indol-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32

Properties

IUPAC Name

2-indol-1-yl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(14-22-11-8-15-4-1-2-5-19(15)22)24-16-6-7-17(24)13-18(12-16)23-10-3-9-21-23/h1-5,8-11,16-18H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNECCPWUMIILBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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